molecular formula C17H18Cl2N2O2S B230176 1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No. B230176
M. Wt: 385.3 g/mol
InChI Key: CAUMIQIXZGHLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, it has been investigated for its potential as an anticancer agent, with promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of 1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed to exert its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. In the case of its anticancer activity, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity towards various enzymes. Additionally, it exhibits good solubility in various solvents, making it easy to work with in the lab. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine. One potential area of research is its potential as an anticancer agent, with further studies needed to investigate its efficacy and safety in clinical trials. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Lastly, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in various research applications.
Conclusion:
In conclusion, 1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a promising compound with potential applications in the field of medicinal chemistry. Its high potency and selectivity towards various enzymes make it a valuable tool for lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine involves the reaction of 3-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

properties

Product Name

1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Molecular Formula

C17H18Cl2N2O2S

Molecular Weight

385.3 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18Cl2N2O2S/c18-15-4-6-17(7-5-15)24(22,23)21-10-8-20(9-11-21)13-14-2-1-3-16(19)12-14/h1-7,12H,8-11,13H2

InChI Key

CAUMIQIXZGHLIS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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